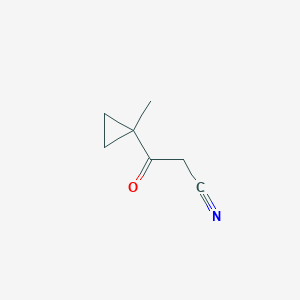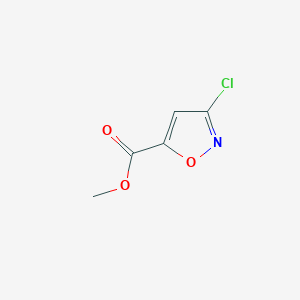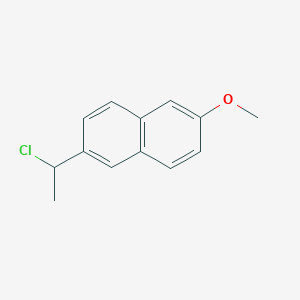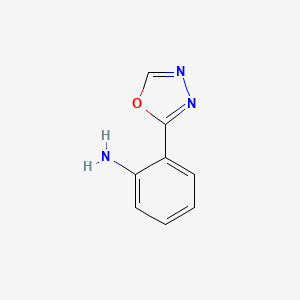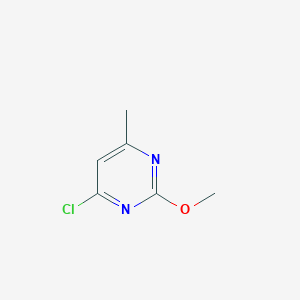![molecular formula C5H9N B1356685 2-氮杂双环[3.1.0]己烷 CAS No. 27202-71-7](/img/structure/B1356685.png)
2-氮杂双环[3.1.0]己烷
描述
2-Azabicyclo[310]hexane is a nitrogen-containing heterocyclic compound with the molecular formula C5H9N It is a bicyclic structure consisting of a three-membered ring fused to a five-membered ring, with a nitrogen atom incorporated into the three-membered ring
科学研究应用
2-Azabicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules due to its strained bicyclic structure.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.
Industry: The compound’s unique structural features make it useful in the design of new materials with specific properties, such as polymers and catalysts.
作用机制
Target of Action
2-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and have been found in a variety of biologically active compounds . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Mode of Action
For example, it has been shown to inhibit the reuptake of serotonin, noradrenaline, and dopamine, which can affect mood and other neurological functions .
Biochemical Pathways
The biochemical pathways affected by 2-Azabicyclo[3.1.0]hexane are diverse, given its wide range of biological targets. For instance, in the case of serotonin, noradrenaline, and dopamine reuptake inhibition, the compound can affect the synaptic transmission in the central nervous system .
Pharmacokinetics
The pharmacokinetics of 2-Azabicyclo[31The synthesis of chf2-substituted 3-azabicyclo[310]hexanes has been developed, which could potentially influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 2-Azabicyclo[3.1.0]hexane’s action depend on the specific biological target. For example, by inhibiting the reuptake of serotonin, noradrenaline, and dopamine, the compound can increase the concentration of these neurotransmitters in the synaptic cleft, potentially leading to enhanced neurotransmission .
生化分析
Biochemical Properties
2-Azabicyclo[3.1.0]hexane plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, influencing their activity and function. For instance, 2-Azabicyclo[3.1.0]hexane can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. Additionally, its interaction with proteins can lead to conformational changes, affecting protein function and stability .
Cellular Effects
The effects of 2-Azabicyclo[3.1.0]hexane on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Azabicyclo[3.1.0]hexane can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Furthermore, it can impact cell signaling by modulating the activity of key signaling molecules, thereby affecting cell function and behavior .
Molecular Mechanism
At the molecular level, 2-Azabicyclo[3.1.0]hexane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes that alter the activity of the target molecules. Additionally, 2-Azabicyclo[3.1.0]hexane can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azabicyclo[3.1.0]hexane can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to 2-Azabicyclo[3.1.0]hexane can lead to changes in cellular metabolism and gene expression, which may have lasting impacts on cell function. Additionally, the degradation products of 2-Azabicyclo[3.1.0]hexane can also affect cellular processes .
Dosage Effects in Animal Models
The effects of 2-Azabicyclo[3.1.0]hexane vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, 2-Azabicyclo[3.1.0]hexane can exhibit toxic or adverse effects, including disruption of cellular processes and induction of apoptosis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
2-Azabicyclo[3.1.0]hexane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, 2-Azabicyclo[3.1.0]hexane can inhibit or activate enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting their concentrations within cells .
Transport and Distribution
The transport and distribution of 2-Azabicyclo[3.1.0]hexane within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, 2-Azabicyclo[3.1.0]hexane can be transported across cell membranes by specialized transporters, allowing it to reach its target sites within cells .
Subcellular Localization
The subcellular localization of 2-Azabicyclo[3.1.0]hexane is crucial for its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, 2-Azabicyclo[3.1.0]hexane may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of aminocyclopropanes with cyclopropenes via a (3 + 2) annulation process. This reaction can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields and high diastereoselectivity . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines to produce CHF2-substituted 3-azabicyclo[3.1.0]hexanes .
Industrial Production Methods
Industrial production methods for 2-Azabicyclo[3.1.0]hexane are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
2-Azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic structure.
Substitution: The nitrogen atom in the three-membered ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Azabicyclo[3.1.0]hexane include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve standard organic synthesis techniques such as heating, stirring, and the use of inert atmospheres.
Major Products Formed
The major products formed from the reactions of 2-Azabicyclo[3.1.0]hexane depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the bicyclic scaffold.
相似化合物的比较
2-Azabicyclo[3.1.0]hexane can be compared to other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring and has significant potential in drug discovery.
3-Azabicyclo[3.1.0]hexane: Similar to 2-Azabicyclo[3.1.0]hexane, this compound is a nitrogen-containing bicyclic structure with applications in medicinal chemistry.
The uniqueness of 2-Azabicyclo[3.1.0]hexane lies in its specific ring strain and the presence of a nitrogen atom in the three-membered ring, which imparts distinct reactivity and potential for diverse applications.
属性
IUPAC Name |
2-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSDGZWSPMAECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590960 | |
| Record name | 2-Azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27202-71-7 | |
| Record name | 2-Azabicyclo[3.1.0]hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27202-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


